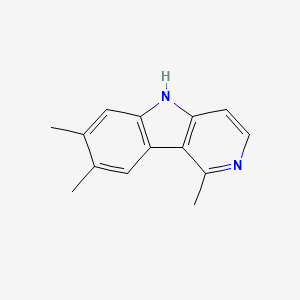

1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

CAS No.: 180520-50-7

Cat. No.: VC16979918

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180520-50-7 |

|---|---|

| Molecular Formula | C14H14N2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 1,7,8-trimethyl-5H-pyrido[4,3-b]indole |

| Standard InChI | InChI=1S/C14H14N2/c1-8-6-11-13(7-9(8)2)16-12-4-5-15-10(3)14(11)12/h4-7,16H,1-3H3 |

| Standard InChI Key | ROTDVGRBNSZNLC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1C)NC3=C2C(=NC=C3)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,7,8-Trimethyl-5H-pyrido[4,3-b]indole is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol. Its structure consists of a pyrido[4,3-b]indole core, where the pyridine ring is fused to the indole system at the 4,3-b positions. Methyl groups are appended at the 1-, 7-, and 8-positions, influencing electronic and steric properties.

Substituent Effects on Physicochemical Properties

Methyl substitutions at the 1-, 7-, and 8-positions modulate hydrophobicity and electron density. For example, methyl groups at the 7- and 8-positions (adjacent to the indole nitrogen) may enhance lipophilicity, potentially improving membrane permeability in biological systems . Computational models suggest that these substituents could stabilize the molecule via hyperconjugation, as observed in similar pyridoindole derivatives .

Synthetic Methodologies

Fischer Indole Synthesis

The synthesis of pyrido[4,3-b]indoles often employs the Fischer indole reaction, a classical method for constructing indole derivatives. As demonstrated in recent work , this involves the acid-catalyzed cyclization of arylhydrazines with cyclic ketones. For 1,7,8-Trimethyl-5H-pyrido[4,3-b]indole, the route would require:

-

Starting Materials: A methyl-substituted arylhydrazine (e.g., 2,3-dimethylphenylhydrazine) and a Boc-protected 4-piperidone derivative.

-

Cyclization: Heating under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyridoindole intermediate.

-

Demethylation and Functionalization: Sequential deprotection and alkylation to introduce methyl groups at specific positions.

Notably, regioselectivity challenges may arise during cyclization, as seen in analogous syntheses . For instance, electron-donating methyl groups could direct cyclization to favor the 4,3-b fusion over alternative regioisomers.

Post-Synthetic Modifications

Spectroscopic Characterization

While direct spectral data for 1,7,8-Trimethyl-5H-pyrido[4,3-b]indole are unavailable, comparisons to related compounds provide predictive insights:

-

Mass Spectrometry: Expected molecular ion peak at m/z 210.28 (M⁺), with fragmentation patterns indicative of methyl loss (e.g., m/z 195.25 corresponding to [M–CH₃]⁺) .

-

NMR Spectroscopy:

Applications and Future Directions

Drug Development

The compound’s lipophilicity and structural rigidity make it a candidate for central nervous system (CNS) therapeutics, provided blood-brain barrier permeability is confirmed. Structural analogs have been explored as adrenergic receptor modulators , suggesting potential in cardiovascular or metabolic diseases.

Material Science

Pyridoindoles’ conjugated π-systems could serve as organic semiconductors. Methyl substitutions might tune bandgap energies, enabling applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume